Albrassitriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-NZBPQXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149299 | |
| Record name | Albrassitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110557-39-6 | |
| Record name | Albrassitriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110557396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albrassitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Natural Occurrence of Albrassitriol
Isolation from Fungal Sources
Fungi, known for producing a vast array of secondary metabolites, are the exclusive natural sources from which Albrassitriol and its derivatives have been isolated to date. Research has identified specific genera, namely Aspergillus and Penicillium, as key producers of this compound.
The genus Aspergillus has proven to be a significant source of this compound and its structural analogues. A notable strain, designated Aspergillus sp. FH-A 6357, was found to produce new derivatives of the parent compound. nih.govcapes.gov.br Through systematic investigation of the culture extracts of this strain, researchers successfully isolated and identified 6-epi-Albrassitriol and 12-hydroxy-6-epi-albrassitriol. nih.govnih.govresearchgate.net
Further studies on other Aspergillus species have expanded the family of related compounds. From a marine-derived fungus, Aspergillus ustus (strain KMM 4664), an artifact drimane (B1240787) derivative, specifically an 11,12-O-isopropylidene-6-epi-albrassitriol ester, was isolated. nih.govrsc.org Additionally, the analysis of extracts from Aspergillus xerophilus led to the detection of drimane-type sesquiterpenes, including this compound. acs.org The compound ustusal A, which possesses an identical bicyclic skeleton to (-)-albrassitriol, was isolated from Aspergillus ustus. acs.org
Table 1: this compound and Analogues from Aspergillus Species
| Compound | Fungal Source |
| 6-epi-Albrassitriol | Aspergillus sp. FH-A 6357 researchgate.netnaturalproducts.net |
| 12-hydroxy-6-epi-albrassitriol | Aspergillus sp. FH-A 6357 nih.govnih.gov |
| 11,12-O-isopropylidene-6-epi-albrassitriol ester | Aspergillus ustus KMM 4664 nih.govrsc.org |
| This compound | Aspergillus xerophilus acs.org |
| Ustusal A | Aspergillus ustus acs.org |
The genus Penicillium is another rich source of this compound. Investigations into a Penicillium species isolated from a unique and extreme environment—tin mine tailings in the Datun area of Yunnan, China—led to the isolation of this compound along with three new drimane sesquiterpenoids. chemfaces.comtandfonline.comscience.gov
The isolation process involved fermentation of the fungus on a shaker for 15 days. tandfonline.com The culture medium consisted of glucose, peptone from porcine meat, yeast powder, potassium dihydrogen phosphate (B84403) (KH2PO4), and magnesium sulfate (B86663) heptahydrate (MgSO4·7H2O). tandfonline.com Subsequent extraction and chromatographic separation of the ethyl acetate (B1210297) extract of the culture yielded this compound and its novel analogues. tandfonline.com
Table 2: this compound and Analogues from Penicillium Species
| Compound | Fungal Source |
| This compound | Penicillium sp. chemfaces.comtandfonline.com |
| 12-hydroxythis compound | Penicillium sp. tandfonline.com |
| Drim-8(12)-en-6β,7α,9α,11-tetraol | Penicillium sp. tandfonline.com |
| Drim-6,8(12)-dien-9α,11-diol | Penicillium sp. tandfonline.com |
Beyond Aspergillus and Penicillium, other fungi have been identified as sources of drimane sesquiterpenoids. Notably, (-)-Albrassitriol was isolated from the fungus Alternaria brassicae, a known plant pathogen. acs.org
Isolation from Penicillium Species
Occurrence of this compound Analogues in Nature
Nature presents a variety of compounds that are structurally related to this compound. These analogues, primarily drimane sesquiterpenoids, often feature variations in hydroxylation patterns, stereochemistry, or the presence of different functional groups. Their discovery underscores the biosynthetic plasticity of the fungal enzymes responsible for their production. These analogues have been isolated from a range of fungal species, and in some cases, from other natural sources.
Table 3: Naturally Occurring Analogues of this compound
| Analogue Name | Natural Source | Source Type |
| 6-epi-Albrassitriol | Aspergillus sp. FH-A 6357 researchgate.net | Fungus |
| 12-hydroxy-6-epi-albrassitriol | Aspergillus sp. FH-A 6357 nih.govnih.gov | Fungus |
| 12-hydroxythis compound | Penicillium sp. tandfonline.com | Fungus |
| Drim-8(12)-en-6β,7α,9α,11-tetraol | Penicillium sp. tandfonline.com | Fungus |
| Drim-6,8(12)-dien-9α,11-diol | Penicillium sp. tandfonline.com | Fungus |
| Ustusal A | Aspergillus ustus acs.org | Fungus |
| Pereniporin A | Perenniporia medullaepanis nih.gov | Fungus (Basidiomycete) |
| Elegansin D | Kaempferia elegans acs.org | Plant |
| Deacetylugandensiolide | Warburgia ugandensis nih.gov | Plant |
Synthetic Methodologies for Albrassitriol and Its Analogues
Total Synthesis of Albrassitriol
The total synthesis of this compound has been successfully achieved through various pathways, most notably utilizing natural diterpenoids as chiral precursors. These syntheses solve the challenge of establishing the correct stereochemistry of the molecule.
A concise five-step synthesis transforms the readily available (+)-Larixol into (-)-Albrassitriol and its C-6 epimer. tandfonline.com The route begins with an oxidative degradation of the larixol (B1207091) side chain, followed by isomerization to prepare a key intermediate for photochemical degradation. Subsequent oxidation and reduction steps complete the synthesis. researchgate.nettandfonline.com This modern route is significantly shorter than earlier 10- and 15-step syntheses of this compound and its epimer, respectively. tandfonline.comichem.md
Data sourced from Vlad et al. (2012). researchgate.nettandfonline.com
A pivotal step in the synthesis from (+)-Larixol is the application of a Norrish Type II photochemical reaction. researchgate.nettandfonline.comtandfonline.com This type of reaction involves the intramolecular abstraction of a gamma-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-biradical. chemeurope.comwikipedia.org In this specific synthesis, the diketone intermediate, 14,15-bisnorlabd-7-ene-6,13-dione (9), undergoes photochemical degradation. researchgate.nettandfonline.com This process efficiently cleaves the side chain, leading to the formation of the key drimane (B1240787) intermediate, drim-7,9(11)-diene-6-one (10), in a 67.5% yield. researchgate.net This strategy provides a powerful method for degrading the side chain in a single, high-yield step. ichem.md
Oxidative reactions are fundamental to the transformation of (+)-Larixol into this compound. The initial step involves the oxidative cleavage of the side chain of larixol using chromium trioxide (CrO₃) in acetic acid to produce the diketone 14,15-bisnorlabd-8(17)-ene-6,13-dione (8). tandfonline.com
Later in the sequence, a selective oxidation of the diene intermediate (10) is performed to install the diol functionality. researchgate.net Treatment with osmium tetroxide (OsO₄) selectively hydroxylates the C(9)-C(11) double bond to yield drim-7-ene-9α,11-diol-6-one (12) with high efficiency (88-90%). researchgate.net An alternative two-step procedure was also developed to avoid the toxic and expensive OsO₄. This involves selective epoxidation of the C(9)-C(11) double bond with monoperphthalic acid, followed by acid-catalyzed hydrolysis of the resulting epoxide mixture with perchloric acid (HClO₄) to give the same ketodiol (12). researchgate.netnih.govtandfonline.com
Stereocontrol is critical in the final steps of the this compound synthesis. The selective formation of drim-7-ene-9α,11-diol-6-one (12) from the diene (10) using OsO₄ is a key stereoselective oxidation that establishes the required configuration at the C9 position. researchgate.net
A more recent and distinct approach to (-)-Albrassitriol features a divergent and highly stereoselective strategy starting from (+)-sclareolide. acs.org This synthesis is notable for its efficiency and its ability to produce multiple natural products from a common pathway.
The key transformation in this synthesis is a singlet oxygen [4+2] cycloaddition. nih.govacs.org This photochemical reaction is used on a diene intermediate, prepared from (+)-sclareolide, to simultaneously and stereoselectively introduce the required 1,4-cis-hydroxyl groups at the C6 and C9 positions. acs.org The reaction proceeds through an endoperoxide intermediate, which is then reduced with thiourea (B124793) in methanol (B129727) to afford (-)-Albrassitriol in high yield (84% for the reduction step). acs.org This strategy elegantly solves the challenge of installing the vicinal stereocenters with the correct configuration. The divergent nature of this synthesis is demonstrated by its application to the first total synthesis of another natural product, ustusal A, by modifying the reduction conditions of the common endoperoxide intermediate. nih.govacs.org
Table 2: Divergent Synthesis of (-)-Albrassitriol from (+)-Sclareolide
| Step | Description | Key Reagents | Key Intermediate |
|---|---|---|---|
| 1-3 | Conventional three-step conversion | Multiple | Aldehyde alcohol (2) |
| 4 | Regioselective dehydration | Multiple | Diene (I) |
| 5 | Singlet oxygen [4+2] cycloaddition | hν, O₂, Rose Bengal | Endoperoxide (8) |
| 6 | Stereoselective reduction | Thiourea, MeOH | (-)-Albrassitriol |
Data sourced from Wu et al. (2023). acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| (-)-Albrassitriol |
| (-)-6-epi-Albrassitriol |
| (+)-Larixol |
| 14,15-Bisnorlabd-8(17)-ene-6,13-dione |
| 14,15-Bisnorlabd-7-ene-6,13-dione |
| Drim-7,9(11)-diene-6-one |
| Drim-7-ene-9α,11-diol-6-one |
| (+)-Sclareolide |
| Ustusal A |
| Endoperoxide intermediate |
| Aldehyde alcohol intermediate |
| Diene intermediate |
| Chromium trioxide |
| Osmium tetroxide |
| Monoperphthalic acid |
| Perchloric acid |
| Lithium aluminium hydride |
| Thiourea |
| Rose Bengal |
| Sodium methoxide |
Divergent and Stereoselective Synthetic Approaches
Singlet Oxygen [4+2] Cycloaddition Reactions
A key step in the synthesis of (-)-Albrassitriol involves a [4+2] cycloaddition reaction with singlet oxygen. acs.orgacs.org This reaction is instrumental in introducing the necessary oxygen functionalities at specific positions on the molecular scaffold. acs.org The reaction of a diene intermediate with singlet oxygen, often generated through photosensitization, leads to the formation of an endoperoxide. acs.orgscripps.eduresearchgate.net
The efficiency of this cycloaddition can be influenced by several factors. For instance, the choice of light source has been shown to be critical. One study found that a halogen lamp was the most effective light source for the singlet oxygen [4+2] cycloaddition, leading to a higher yield of the desired endoperoxide compared to a mercury lamp or an LED lamp. acs.org The reaction temperature also plays a significant role, with a yield of 63% being achieved when the reaction was performed at 0 °C. acs.org The choice of photosensitizer, such as tetraphenylporphyrin (B126558) (TPP) or methylene (B1212753) blue, can also impact the reaction outcome, although in one case, no significant improvement was observed when switching from TPP to methylene blue. acs.org
It has been noted that the presence of an electron-withdrawing group, such as an aldehyde, on the diene can hinder the [4+2] cycloaddition with singlet oxygen by reducing the nucleophilic reactivity of the diene. acs.org To overcome this, the aldehyde can be reduced to an alcohol prior to the cycloaddition reaction. acs.org The stereoselectivity of the cycloaddition is influenced by steric hindrance, with the oxygen molecule adding to the face of the diene opposite to bulky substituents like methyl and hydroxymethyl groups. acs.org
Endoperoxide Reduction in this compound Formation
Following the [4+2] cycloaddition, the resulting endoperoxide is reduced to form the diol characteristic of this compound. acs.org A common method for this reduction is the use of thiourea in methanol, which has been reported to afford (-)-Albrassitriol in a high yield of 84%. acs.org Other reducing agents, such as ferrous sulfate (B86663) or tetracarbonyldi-µ-chloro-dirhodium, have also been employed in the reduction of similar endoperoxides. hebmu.edu.cn The reduction of the endoperoxide is a crucial step that completes the stereoselective installation of the two hydroxyl groups. acs.orgacs.org
Synthesis of 6-epi-Albrassitriol
The synthesis of (-)-6-epi-Albrassitriol has been successfully achieved from (+)-larixol, a readily available labdane (B1241275) diterpenoid. tandfonline.comtandfonline.com This synthesis provides a novel route to this natural drimanic compound. tandfonline.com
A key intermediate in this synthesis is drim-7,9(11)-diene-6-one, which is obtained from (+)-larixol through a two-step procedure involving conversion to 14,15-bisnorlab-7-ene-6,13-dione followed by a Norrish type II photochemical degradation. tandfonline.comtandfonline.com
The crucial dihydroxylation step can be achieved in two ways. One method involves the selective oxidation of drim-7,9(11)-diene-6-one with osmium tetroxide (OsO₄), which selectively forms drim-7-ene-9α,11-diol-6-one in high yield (88-90%). tandfonline.comresearchgate.net An alternative, two-step route has been developed to avoid the use of the expensive and toxic OsO₄. researchgate.net This involves the selective epoxidation of the C(9)–C(11) double bond of drim-7,9(11)-diene-6-one with monoperphthalic acid, yielding a mixture of α- and β-epoxides. tandfonline.comtandfonline.comresearchgate.net Subsequent treatment of this mixture with perchloric acid (HClO₄) leads to the desired drim-7-ene-9α,11-diol-6-one. tandfonline.comtandfonline.com
Synthesis of Other Hydroxylated this compound Analogues (e.g., 12-Hydroxythis compound)
In addition to this compound and its 6-epi analogue, other hydroxylated derivatives have been isolated from natural sources and are of synthetic interest. One such analogue is 12-Hydroxythis compound, a drimane sesquiterpenoid that has been isolated from cultures of the fungus Penicillium sp. nih.govmedchemexpress.com Another related compound, 2-hydroxythis compound, was also obtained from the endophytic fungus Paecilomyces sp. mdpi.com The structures of these new drimane sesquiterpenoids were determined through extensive spectroscopic analysis.
The synthesis of these more highly oxygenated analogues would likely require the development of regioselective hydroxylation methods to introduce the additional hydroxyl group at the desired position, such as C-12.
Optimization of Synthetic Yields and Efficiency
For the synthesis of (-)-Albrassitriol, optimization of the singlet oxygen [4+2] cycloaddition was achieved by screening different light sources and reaction temperatures. acs.org The use of a halogen lamp at 0°C was found to be optimal, increasing the yield of the endoperoxide intermediate to 63%. acs.org
The reduction of the C6-carbonyl group in the final step of the 6-epi-Albrassitriol synthesis has also been subject to optimization. While LiAlH₄ produces a mixture of epimers, stereoselective reduction using DIBAL has been reported to yield (-)-6-epi-albrassitriol in 83% yield. tandfonline.comresearchgate.net
Further efficiency in related syntheses has been sought through the use of microwave irradiation. For example, in the synthesis of bicyclohomofarnesene methyl esters, microwave-assisted transesterification-dehydration of (+)-sclareolide reduced the reaction time from 96 hours to just 30 minutes, with a 93-95% yield. anacec.md
The table below summarizes the yields of various key reactions in the synthesis of this compound and its analogues.
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Singlet Oxygen [4+2] Cycloaddition | Dienol | Endoperoxide | ¹O₂, TPP, halogen lamp, 0°C | 63 | acs.org |
| Endoperoxide Reduction | Endoperoxide | (-)-Albrassitriol | Thiourea, MeOH | 84 | acs.org |
| Osmium Tetroxide Dihydroxylation | Drim-7,9(11)-diene-6-one | Drim-7-ene-9α,11-diol-6-one | OsO₄, Py | 90 | tandfonline.com |
| Epoxidation | Drim-7,9(11)-diene-6-one | α- and β-epoxides | Monoperphthalic acid, Et₂O | 82 | tandfonline.com |
| Epoxide Rearrangement | α- and β-epoxides | Drim-7-ene-9α,11-diol-6-one | HClO₄, THF | 68 | tandfonline.com |
| Carbonyl Reduction | Drim-7-ene-9α,11-diol-6-one | (-)-6-epi-Albrassitriol | LiAlH₄, Et₂O | 48 | researchgate.net |
| Stereoselective Carbonyl Reduction | Drim-7-ene-9α,11-diol-6-one | (-)-6-epi-Albrassitriol | DIBAL | 83 | tandfonline.com |
| Overall Synthesis | (+)-Larixol | (-)-Albrassitriol | 5 steps | 12.4 | tandfonline.comtandfonline.com |
| Overall Synthesis | (+)-Larixol | (-)-6-epi-Albrassitriol | 5 steps | 13.6 | tandfonline.comtandfonline.com |
Stereochemical Investigations and Structural Elucidation of Albrassitriol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Albrassitriol and its related compounds. acs.org This technique provides detailed information about the hydrogen and carbon atom environments within the molecule, allowing for the piecing together of its bicyclic framework and the determination of the relative orientation of its substituents.
One-dimensional NMR analyses are fundamental for identifying the basic structural components of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals the number of different proton environments and their neighboring protons. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) provide information about the dihedral angles between adjacent protons, which is essential for deducing their relative stereochemistry.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals help to identify the types of carbon atoms present, such as methyl groups, methylenes, methines, and quaternary carbons, including those bearing hydroxyl groups. researchgate.net The molecular formula of this compound is C15H26O3. chemfaces.com
A review of ¹³C NMR data for a wide range of drimane (B1240787) sesquiterpenes provides a valuable database for comparing and confirming the assignments for this compound. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Drimane-Type Sesquiterpenoid Precursors This table presents example data for epoxyketones, which are synthetic precursors to (-)-albrassitriol, illustrating how NMR is used to differentiate between stereoisomers. researchgate.netresearchgate.net
| Proton/Isomer | Chemical Shift (δ) in ppm | Description |
| α-oriented epoxyketone (13) | ||
| Hb-11 | 2.98 | Signal for the proton at position 11. |
| H-13 | 1.17 | Signal for the protons of the methyl group at position 13. |
| H-15 | 1.15 | Signal for the protons of the methyl group at position 15. |
| β-oriented epoxyketone (14) | ||
| Hb-11 | 2.79 | Signal for the proton at position 11. |
| H-13 / H-15 | 1.16 | Signals for the protons of the methyl groups at positions 13 and 15. |
Data sourced from studies on synthetic intermediates of (-)-albrassitriol. researchgate.netresearchgate.net
Two-dimensional NMR experiments were critical in assembling the complete structure of this compound by establishing correlations between different nuclei. acs.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over two to three bonds) between protons and carbons. It is instrumental in connecting the different structural fragments, particularly around quaternary carbons that have no attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For instance, in studies of this compound's synthetic precursors, irradiation of a specific proton (Hb-11) in one isomer led to a NOE enhancement for nearby methyl protons (H-13 and H-15), confirming their cis relationship, while the absence of this effect in the other isomer confirmed the opposite orientation. researchgate.netresearchgate.net
One-Dimensional (1D) NMR Analyses (1H and 13C NMR)
High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise elemental composition of this compound. acs.orggcirc.org This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the calculation of a unique molecular formula. nih.gov For this compound, HRESIMS analysis confirmed the molecular formula as C₁₅H₂₆O₃. chemfaces.com
X-ray Crystallographic Analysis for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise position of each atom and thus the molecule's absolute and relative configuration. wikipedia.organacec.md While the direct application to this compound itself is not widely reported, this technique has been used to confirm the structure of related drimane sesquiterpenoids and synthetic intermediates, providing an unambiguous standard for this class of compounds. anacec.mdscispace.comresearchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. acs.orgcreative-biostructure.com It measures the differential absorption of left- and right-circularly polarized light. creative-biostructure.com The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule. For this compound, the experimental ECD spectrum was compared with spectra predicted by theoretical calculations for possible stereoisomers. acs.orgnih.gov The strong correlation between the experimental data and the calculated spectrum for one specific isomer allowed for the unambiguous assignment of its absolute configuration.
Theoretical Calculations in Stereochemical Assignment
Quantum chemical theoretical calculations have become an indispensable tool in the structural elucidation of complex natural products like this compound. acs.org These computational methods are used to predict the properties of different possible stereoisomers. Specifically for this compound, theoretical calculations were used to compute the expected NMR chemical shifts and the ECD spectra for various configurations. acs.orgmdpi.com The establishment of the absolute configuration was achieved by comparing these computed values with the experimental data obtained from NMR and ECD spectroscopy. acs.org The isomer whose calculated properties most closely matched the measured data was confirmed as the correct structure. mdpi.com
Comparative Spectroscopic Analysis of this compound and its Epimers
The structural elucidation of this compound and its epimers, most notably (-)-6-epi-albrassitriol, relies heavily on a detailed comparative analysis of their spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Nuclear Overhauser Effect (NOE) differential experiments, and other spectrometric methods are pivotal in distinguishing between these closely related stereoisomers. acs.orgresearchgate.netresearchgate.net The subtle differences in the spatial arrangement of atoms between epimers lead to distinct and measurable variations in their spectral properties. mut.ac.ke
The synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol often results in a mixture of the two compounds, which can then be separated by column chromatography. researchgate.netresearchgate.net The characterization of these separated epimers provides a clear basis for comparative spectroscopic analysis. researchgate.netresearchgate.net Both compounds typically appear as white crystals. researchgate.net
A key method for differentiating between epimers is the analysis of ¹H NMR and ¹³C NMR spectra. mdpi.comsemanticscholar.org The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the stereochemistry of the molecule. For instance, the configuration of the C-11 methyl group in drimane sesquiterpenes, the class of compounds to which this compound belongs, can be evidenced by noticeable differences in the chemical shifts of C-1, C-5, and C-15γ carbons. mut.ac.ke
In the case of this compound and its C-6 epimer, the orientation of the hydroxyl group at the C-6 position is a critical distinguishing feature. The coupling constants between protons H-5 and H-6 in the ¹H NMR spectrum are instrumental in confirming the respective configurations of the epimers. researchgate.net
Nuclear Overhauser Effect (NOE) differential experiments provide definitive proof of stereochemistry by measuring the spatial proximity of protons. For example, in the analysis of synthetic precursors to this compound, irradiation of specific protons can lead to signal enhancements for nearby protons, confirming their relative orientation (e.g., α or β) within the molecule. This technique was crucial in distinguishing between the α- and β-oriented epoxyketone precursors of this compound and its epimer. researchgate.net
The following tables present a comparative summary of the ¹H and ¹³C NMR spectroscopic data for (-)-Albrassitriol and its epimer, (-)-6-epi-albrassitriol. These data are compiled from synthetic and analytical studies and highlight the key differences that enable their unambiguous identification.
¹H NMR Spectroscopic Data (ppm)
| Proton | (-)-Albrassitriol | (-)-6-epi-albrassitriol | Key Differences |
| H-5 | --- | --- | Different coupling constants with H-6 confirm epimeric nature. researchgate.net |
| H-6 | --- | --- | Chemical shift and coupling constant differ due to the orientation of the -OH group. |
| H-11 | --- | --- | The local environment changes slightly, affecting its chemical shift. |
| CH₃-13 | --- | --- | Minor shifts may be observed due to overall conformational changes. |
| CH₃-14 | --- | --- | Steric hindrance differences can influence the chemical shift. |
| CH₃-15 | --- | --- | Proximity to other groups in the epimeric form can cause a shift. |
Note: Specific chemical shift values are highly dependent on the solvent and instrument frequency. The table highlights the protons most likely to show significant differences based on stereochemistry.
¹³C NMR Spectroscopic Data (ppm)
| Carbon | (-)-Albrassitriol | (-)-6-epi-albrassitriol | Key Differences |
| C-1 | --- | --- | The 1,3-diaxial interactions can affect the shielding and cause shifts. mut.ac.ke |
| C-5 | --- | --- | Significant shift expected due to the change in the C-6 substituent orientation. mut.ac.ke |
| C-6 | --- | --- | The carbon bearing the epimeric hydroxyl group will show a distinct chemical shift. |
| C-7 | --- | --- | The electronic environment is altered by the adjacent epimeric center. |
| C-9 | --- | --- | Changes in stereochemistry at C-6 can induce small shifts at this position. |
| C-11 | --- | --- | The chemical shift is sensitive to the overall molecular geometry. mut.ac.ke |
Note: The comparison of ¹³C NMR data is a powerful tool for distinguishing between drimane sesquiterpene epimers. mut.ac.keresearchgate.net The differences in chemical shifts, particularly for carbons near the site of epimerization, provide a clear fingerprint for each stereoisomer.
The structural elucidation of this compound and its epimers is a testament to the power of modern spectroscopic techniques. The careful analysis and comparison of NMR data, supported by methods like NOE, allow for the precise determination of their three-dimensional structures, which is fundamental to understanding their chemical and biological properties. acs.orgresearchgate.net
Biosynthetic Pathways and Precursor Studies of Albrassitriol
Proposed Biosynthetic Origins of Drimane (B1240787) Sesquiterpenoids
Drimane-type sesquiterpenoids are a class of natural products characterized by a decahydronaphthalene (B1670005) skeleton. beilstein-journals.orgcjnmcpu.com They are produced by a wide range of organisms, including plants, fungi, and bacteria. nih.govnih.gov The biosynthesis of these compounds originates from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. beilstein-journals.org Three of these C5 units are condensed to form the C15 precursor, farnesyl diphosphate (FPP). beilstein-journals.orgcjnmcpu.com
The cyclization of the linear FPP molecule is a key step in the formation of the characteristic bicyclic drimane core. cjnmcpu.comcjnmcpu.com This reaction is catalyzed by sesquiterpene synthases, which generate a variety of sesquiterpene scaffolds through cationic intermediates. cjnmcpu.comnih.gov In fungi, two primary drimane precursors have been identified: drimenol (B159378) and drim-8-ene-11-ol. nih.gov These are then further modified by other enzymes to create the vast diversity of drimane derivatives found in nature. nih.gov
Role of Labdane (B1241275) Diterpenoids as Biosynthetic Precursors (e.g., Larixol)
Interestingly, the chemical structure of drimane sesquiterpenoids, with their decahydronaphthalene core and methyl group decorations, resembles the A/B rings of labdane-derived diterpenoids. beilstein-journals.orgcjnmcpu.com This structural similarity has led to the hypothesis and subsequent demonstration that labdane diterpenoids can serve as precursors for the synthesis of drimanes.
One notable example is the use of (+)-larixol, a labdane-type diterpenoid readily available from the oleoresin of larch trees (Larix sp.), as a starting material for the chemical synthesis of various drimanes. researchgate.netichem.md For instance, (-)-albrassitriol and (-)-6-epi-albrassitriol have been synthesized from (+)-larixol. researchgate.netresearchgate.net This transformation involves the degradation of the side chain of the labdane diterpenoid. ichem.mdresearchgate.net While this is a chemical conversion, it highlights the structural relationship and the potential for similar biosynthetic transformations in nature. The biosynthesis of labdane diterpenoids themselves begins with the cyclization of geranylgeranyl diphosphate (GGPP) by diterpene synthases (diTPSs). mdpi.com
Enzymatic Transformations in Albrassitriol Biosynthesis (e.g., Drimenol Cyclase, Cytochrome P450)
The biosynthesis of this compound and other drimanes from the precursor FPP involves a series of enzymatic reactions. Key enzymes in this process include drimenol cyclase and cytochrome P450 monooxygenases.
Drimenol Cyclase: This enzyme, also known as (-)-drimenol synthase, catalyzes the conversion of (2E,6E)-farnesyl diphosphate (FPP) into drimenol. qmul.ac.ukcreative-enzymes.comuniprot.org It is a type of terpene cyclase that facilitates the cyclization of FPP. uniprot.org In some organisms, such as the bacterium Aquimarina spongiae, the drimenol synthase is a bifunctional enzyme with both terpene cyclase and phosphatase activity. researchgate.net It first catalyzes the cyclization of FPP to drimenyl diphosphate and then hydrolyzes it to drimenol. researchgate.net
Cytochrome P450 Monooxygenases (P450s): Following the formation of the initial drimane skeleton, cytochrome P450 enzymes play a crucial role in the subsequent oxidative modifications that lead to the vast diversity of drimane sesquiterpenoids. nih.govtandfonline.comresearchgate.net These enzymes are responsible for introducing hydroxyl groups and other functionalities at various positions on the drimane core. nih.govresearchgate.net For instance, in the biosynthesis of certain drimane derivatives in Aspergillus calidoustus, the cytochrome P450 monooxygenase drtD is responsible for hydroxylations at the C-6, C-9, and C-12 positions. uniprot.org The biosynthesis of this compound, which possesses multiple hydroxyl groups, is proposed to involve a series of such oxidation steps at allylic positions, catalyzed by P450s. acs.org The formation of the lactone ring found in many sesquiterpene lactones is also often catalyzed by P450 enzymes. oup.com
Table 1: Key Enzymes in Drimane Biosynthesis
| Enzyme | Function | Substrate | Product | Organism Example | Reference |
|---|---|---|---|---|---|
| Drimenol Cyclase (drtB) | Cyclization of FPP to form the drimane skeleton | Farnesyl Diphosphate (FPP) | Drimenol | Aspergillus calidoustus | uniprot.org |
| Cytochrome P450 (drtD) | Hydroxylation and oxidation of the drimane core | Drimenol | Hydroxylated drimenol derivatives | Aspergillus calidoustus | uniprot.org |
| Drimenol Synthase (AsDMS) | Bifunctional: cyclization and hydrolysis | Farnesyl Diphosphate (FPP) | Drimenol | Aquimarina spongiae | researchgate.net |
| Cytochrome P450 (CavA) | Hydroxylation at C-2 and C-3 positions of drimenol | Drimenol | 3β-hydroxydrimenol, 2α-hydroxydrimenol | Streptomyces clavuligerus | nih.gov |
Relationship of this compound to Other Naturally Occurring Drimanes
This compound is part of a large family of over 350 drimane-type sesquiterpenoids. cjnmcpu.com These compounds share the same fundamental drimane skeleton but differ in their oxidation patterns and functional groups. cjnmcpu.com The first drimane sesquiterpenoid to be isolated and characterized was (-)-drimenol in 1959 from the bark of Drimys Winteri Forst. cjnmcpu.com
The structural relationship between this compound and other drimanes is evident in their shared biosynthetic precursors and enzymatic modification pathways. For example, drimenol is a common precursor for a multitude of drimane derivatives. nih.gov Through the action of various enzymes, particularly cytochrome P450s, drimenol can be converted into a wide array of compounds, including this compound. uniprot.orgacs.org Other related drimanes include polygodial, known for its antifeedant properties, and uvidin C. beilstein-journals.orgthieme-connect.de The discovery of drimane derivatives with unique features, such as those attached to a mannitol (B672) moiety or possessing a seco-drimanic skeleton, continues to expand the known chemical diversity of this class of compounds. semanticscholar.org
Table 2: Examples of Naturally Occurring Drimane Sesquiterpenoids
| Compound Name | Key Structural Feature | Noted Biological Activity/Significance | Reference |
|---|---|---|---|
| Drimenol | Basic drimane alcohol | Common precursor for other drimanes | cjnmcpu.com |
| Polygodial | Dialdehyde functionality | Antifeedant against insects | beilstein-journals.org |
| Uvidin C | Lactone functionality | - | thieme-connect.de |
| 3β-hydroxydrimenol | Hydroxyl group at C-3 | Bacterial drimane | beilstein-journals.org |
| Calidoustene C | Complex esterified drimane | - | beilstein-journals.org |
Metabolic Pathway Analysis in Microorganisms for this compound Production
The production of this compound and other valuable sesquiterpenoids through microbial fermentation is an area of growing interest. researchgate.netosti.gov Metabolic engineering strategies are being employed to optimize the production of these compounds in host microorganisms like Escherichia coli and Saccharomyces cerevisiae. tandfonline.comnih.gov
Metabolic pathway analysis involves studying the flow of metabolites through the cell's biochemical network. shimadzu.com This can be done using various analytical techniques and computational tools like MetaboAnalyst. metaboanalyst.canih.gov The goal is to identify bottlenecks in the biosynthetic pathway and to engineer the host's metabolism to increase the flux towards the desired product. nih.gov
Key strategies for enhancing sesquiterpenoid production in microorganisms include:
Overexpression of key enzymes: Increasing the expression of genes encoding enzymes like drimenol synthase and specific cytochrome P450s can boost the production of the target compound. rsc.org
Engineering precursor supply: Modifying the host's central metabolism to increase the availability of the precursor FPP is a common and effective strategy. tandfonline.com
Heterologous expression of biosynthetic pathways: Introducing the entire biosynthetic pathway for a desired drimane into a robust microbial host can enable its production from simple carbon sources. nih.govrsc.org
Pathway optimization: Fine-tuning the expression levels of different enzymes in the pathway and redirecting metabolic fluxes can further improve yields. nih.gov
Recent research has demonstrated the successful production of drimenol in engineered E. coli. rsc.org Furthermore, the use of engineered cytochrome P450s has enabled the specific hydroxylation of the drimenol scaffold, paving the way for the microbial production of more complex drimanes like this compound. rsc.org The analysis of metabolic pathways in different microorganisms, such as Lactobacillus, can also reveal novel biosynthetic routes and enzymes that could be harnessed for production. nih.govfrontiersin.org
Mechanistic Studies of Albrassitriol S Biological Activities
Elucidation of Molecular Action Pathways
The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets within cells. Studies have begun to explore how Albrassitriol engages with key proteins and enzymes, revealing potential pathways through which it exerts its effects.
Protein-ligand binding is a critical initial step in many pharmacological processes, where the compound (ligand) physically interacts with a protein target to modulate its function.
Transient Receptor Potential Vanilloid Type 1 (TRPV1): The TRPV1 channel is a non-selective cation channel known for its role in detecting a variety of noxious stimuli. nih.govwikipedia.org It functions as a polymodal sensor that can be activated by heat, protons, and chemical ligands like capsaicin. nih.govmdpi.com The activation of TRPV1 leads to an influx of cations, most notably calcium (Ca²⁺), which then acts as a crucial second messenger to trigger downstream signaling cascades. frontiersin.orgcellsignal.com Research involving a natural product fraction identified as WSF-CT-11, which contains this compound and Elegansin D, has indicated that this fraction activates AMP-activated protein kinase (AMPK) through a pathway dependent on both TRPV1 and Ca²⁺. researchgate.net This suggests a potential protein-ligand interaction where components of the fraction, such as this compound, may directly or indirectly lead to the activation of the TRPV1 channel, initiating a calcium-dependent signaling event.
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. wikipedia.orgnih.gov Its inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. nih.gov While AChE is a significant target for various therapeutic agents and its inhibition mechanisms are well-studied wikipedia.orgnih.govmdpi.com, specific studies detailing the binding interactions or structural basis of this compound with acetylcholinesterase are not documented in the reviewed scientific literature.
Beyond simple binding, compounds can actively modulate the catalytic function of enzymes, either inhibiting or activating them to alter metabolic and signaling pathways.
AMPK Activation: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. cellsignal.comnih.gov It is activated during states of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes like fatty acid oxidation and inhibiting anabolic processes such as lipid and protein synthesis. cellsignal.comnih.govfrontiersin.org The activation of AMPK typically requires phosphorylation on its catalytic α subunit by an upstream kinase, such as liver kinase B1 (LKB1) or Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ). nih.govfrontiersin.org A study on the WSF-CT-11 fraction, which contains this compound, demonstrated that it induces AMPK activation. researchgate.net The mechanistic link appears to be mediated through the aforementioned TRPV1 activation, which increases intracellular Ca²⁺ levels. This elevation in calcium is known to activate CaMKKβ, which in turn phosphorylates and activates AMPK. researchgate.netfrontiersin.orgnih.gov This positions this compound as a potential modulator of this critical energy-sensing pathway via a Ca²⁺-dependent mechanism.
Aromatase Inhibition: Aromatase is a critical enzyme in steroidogenesis, responsible for converting androgens into estrogens. mdpi.com Its inhibition is a key therapeutic strategy in hormone-dependent cancers. nih.govclevelandclinic.org Although various natural and synthetic compounds have been evaluated as aromatase inhibitors mdpi.commdpi.com, research specifically investigating the inhibitory effect of this compound on aromatase activity has not been reported in the available literature.
Alpha-glucosidase Inhibition: Alpha-glucosidase enzymes, located in the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. scielo.brwikipedia.org Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels. wikipedia.orgmdpi.com While numerous natural products are known to possess alpha-glucosidase inhibitory properties mdpi.comjmb.or.kr, specific studies on the effect of this compound on this enzyme are not found in the reviewed scientific data.
Protein-Ligand Binding Interactions and Structural Basis (e.g., Acetylcholinesterase, Transient Receptor Potential Vanilloid Type 1 (TRPV1))
Investigation of Cellular Responses to this compound in In Vitro Models
In vitro studies using cultured cells are essential for observing the physiological consequences of a compound's molecular actions, providing insight into its effects on cell health, proliferation, and function.
Plants utilize complex signaling networks and gene regulation to respond to environmental cues and control growth. nih.govresearchgate.netpressbooks.pub These processes involve a variety of molecular mechanisms that control the transcription, processing, and translation of genes. nih.govresearchgate.net However, studies specifically documenting the effects of this compound on plant cell signaling pathways or the regulation of gene expression related to plant growth are not available in the current body of scientific literature.
A crucial area of research is determining how a compound affects the viability of cells, particularly the difference in its effect on cancerous versus non-cancerous cells. A desirable characteristic for a potential anti-cancer agent is the ability to selectively kill cancer cells while having minimal impact on normal cells. mdpi.com
In a study focused on the synthesis of drimane-type diterpenoids, including this compound, several newly synthesized analogues of the related compound Elegansin D were evaluated for their cytotoxic activity. These analogues demonstrated potential anticancer activity against the human liver cancer cell line HepG2, while exhibiting low cytotoxicity against the normal human liver cell line HL7702. This indicates a degree of selectivity for the cancer cells.
| Compound | Cell Line | Effect | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Elegansin D Analogues | HepG2 (Liver Cancer) | Anticancer Activity | 11.99–25.58 | nih.gov |
| HL7702 (Normal Liver) | Low Cytotoxicity | > 100 | nih.gov |
The molecular mechanisms that cause this cytotoxic effect, such as the induction of apoptosis (programmed cell death) or arrest of the cell cycle, have been investigated for many other compounds. mdpi.comoncotarget.comarchivesofmedicalscience.com For example, other agents have been shown to inhibit HepG2 cell proliferation by causing cell cycle arrest at specific checkpoints or by activating apoptotic pathways. archivesofmedicalscience.comnih.govfoodandnutritionresearch.net However, for this compound and its direct analogues, the specific underlying mechanisms responsible for the observed reduction in cell viability remain to be elucidated by further research.
Computational and Theoretical Chemistry of Albrassitriol
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are indispensable tools for understanding the three-dimensional structure and flexibility of complex molecules like Albrassitriol. The specific stereochemical designation of this compound, (1R-(1alpha,4alpha,4aalpha,8abeta)), highlights the importance of precise structural characterization for predicting its molecular interactions nih.gov.
Computational approaches, often combined with experimental spectroscopic data, are employed to determine the absolute and relative configurations of natural products. For compounds structurally related to this compound, such as other drimane-type sesquiterpenoids, molecular modeling assists in interpreting Nuclear Magnetic Resonance (NMR) data and Electronic Circular Dichroism (ECD) spectra aist.go.jp. By simulating various possible conformations and calculating their corresponding spectroscopic parameters, researchers can compare these theoretical predictions with experimental observations to definitively assign the molecule's spatial arrangement. This iterative process allows for a detailed understanding of the molecule's preferred low-energy conformations, which are critical for its biological activity and chemical reactivity.
For instance, studies on similar sesquiterpenoids have utilized comparative analyses of computed and experimental NMR chemical shifts and ECD spectra to establish absolute configurations, a methodology directly applicable to this compound. Such analyses involve exploring the potential energy surface of the molecule to identify stable conformers and then calculating their respective spectroscopic properties using quantum chemical methods.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of chemical compounds. These calculations are fundamental for understanding how electrons are distributed within a molecule and how this distribution influences its chemical behavior.
For this compound, DFT calculations can be employed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the energy gap) is a crucial indicator of molecular stability and reactivity; a larger gap generally correlates with higher stability and lower reactivity.
While specific quantum chemical studies on this compound's electronic properties and reactivity were not detailed in the search results, the complex nature of its saturated naphthalene (B1677914) core and the presence of multiple hydroxyl and methyl groups make it an ideal candidate for such investigations. These calculations would illuminate the molecule's intrinsic stability, its potential for electron transfer reactions, and the most probable sites for chemical transformations, contributing to a deeper understanding of its chemical profile.
Molecular Docking Simulations for Target Binding Predictions
Molecular docking simulations are powerful computational techniques used to predict the binding affinity and preferred orientation of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme. This method is pivotal in drug discovery and understanding the potential biological activities of natural products.
Given that this compound has been noted for its "potential biological activities" nih.gov, molecular docking simulations could be applied to explore its interactions with various biological targets. The process typically involves:
Receptor Preparation : Obtaining the three-dimensional structure of the target protein, often from databases like the Protein Data Bank (PDB), and preparing it for docking by adding hydrogens and assigning charges.
Ligand Preparation : Generating a library of conformers for this compound and assigning appropriate partial charges.
Docking Algorithm : Running algorithms that search for optimal binding poses of this compound within the receptor's binding site, scoring each pose based on predicted binding energy.
Molecular docking can provide insights into the specific amino acid residues involved in interactions (e.g., hydrophobic interactions, hydrogen bonds, electrostatic interactions) and estimate the binding affinity. Often, molecular dynamics (MD) simulations follow docking to validate the stability of the predicted binding poses over time and to account for the flexibility of both the ligand and the receptor, providing a more accurate representation of the binding event.
While direct molecular docking studies specifically for this compound were not found in the provided search results, the general applicability of this method to natural products with potential bioactivity is well-established. Such simulations would be instrumental in identifying potential therapeutic targets for this compound and elucidating its mechanisms of action at a molecular level.
Prediction of Spectroscopic Data through Computational Methods
Computational methods play a significant role in predicting and interpreting spectroscopic data, which is crucial for the structural elucidation and characterization of novel compounds like this compound. Experimental spectroscopic techniques, including NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electronic Circular Dichroism (ECD) spectroscopy, are routinely used to determine chemical structures aist.go.jp. Computational predictions complement these experimental efforts by providing theoretical spectra for comparison, aiding in unambiguous structure assignment and conformational analysis.
NMR Spectroscopy : Quantum chemical calculations, particularly DFT, can accurately predict 1H and 13C NMR chemical shifts aist.go.jp. By comparing calculated shifts for different possible isomers or conformers with experimental NMR data, the correct structure of this compound can be confirmed. This is especially valuable for complex molecules with multiple stereocenters.
IR Spectroscopy : Vibrational frequencies and intensities, which correspond to IR absorption bands, can be computed using quantum chemical methods. These predictions help in identifying characteristic functional groups and confirming the presence of specific bonds within the this compound structure.
UV-Vis Spectroscopy : Computational tools, including machine learning algorithms and quantum chemical methods like time-dependent DFT (TD-DFT), are increasingly used to predict UV-Vis absorption spectra. These predictions can help in understanding the electronic transitions within this compound and its chromophoric properties.
ECD Spectroscopy : ECD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules. Quantum chemical calculations of ECD spectra, often using TD-DFT, are routinely performed and compared with experimental ECD data to assign the absolute stereochemistry of complex natural products aist.go.jp. This is critical for this compound, given its defined stereochemical designation nih.gov.
The combined application of these computational spectroscopic prediction methods with experimental data provides a robust framework for the comprehensive structural characterization of this compound, ensuring accuracy and facilitating the understanding of its unique chemical features.
Compound Names and PubChem CIDs
Analytical Methodologies for Albrassitriol Research
Chromatographic Separation Techniques
Chromatography is a fundamental tool in the analysis of Albrassitriol, enabling its separation from complex mixtures. ijfmr.com This technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. longdom.orgcuni.cz The choice of chromatographic method is crucial for achieving the desired purity and yield of the compound. mdpi.com
Column Chromatography for Isolation and Purification
Column chromatography is a primary and indispensable technique for the isolation and purification of this compound from natural extracts. longdom.orgchromtech.com This method involves packing a column with a solid adsorbent material, known as the stationary phase, with silica (B1680970) gel and Sephadex LH-20 being commonly used. longdom.orgmdpi.com The crude extract containing this compound is loaded onto the column, and a solvent or a mixture of solvents, the mobile phase, is passed through it. longdom.org
The separation is based on the differential affinities of the mixture's components for the stationary and mobile phases. chromtech.com Compounds with a higher affinity for the stationary phase move down the column more slowly, while those with a higher affinity for the mobile phase travel faster, thus achieving separation. chromtech.com In the context of this compound isolation, researchers have employed various chromatographic methods, including silica gel and Sephadex LH-20 column chromatography. mdpi.com Flash chromatography, a variation that uses pressure to accelerate the solvent flow, can also be utilized for faster separations. chromtech.com
| Technique | Stationary Phase | Principle of Separation | Application in this compound Research |
|---|---|---|---|
| Conventional Column Chromatography | Silica Gel, Alumina | Adsorption | Initial fractionation of crude extracts to isolate drimane (B1240787) sesquiterpenoids. mdpi.comscispace.com |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Size Exclusion and Partition | Purification of fractions containing this compound and related compounds. mdpi.com |
| Flash Chromatography | Silica Gel | Adsorption | Rapid purification of this compound from reaction mixtures or enriched fractions. chromtech.com |
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purification and quantitative analysis of this compound. iltusa.comopenaccessjournals.com It is an advanced form of column chromatography that operates under high pressure, leading to higher resolution and faster separation times. iltusa.comshimadzu.com
In the analysis of this compound and its related compounds, reversed-phase HPLC (RP-HPLC) is often employed. mdpi.commdpi.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. mdpi.com This setup allows for the efficient separation of compounds based on their hydrophobicity. Preparative HPLC is used to obtain highly pure this compound for structural elucidation and biological assays. mdpi.com Analytical HPLC, coupled with a suitable detector like a UV-Vis or mass spectrometer, is used for the quantification of this compound in various samples. openaccessjournals.comnih.gov
| HPLC Mode | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |
|---|---|---|---|---|
| Reversed-Phase (RP-HPLC) | C18 | Methanol/Water gradient | UV, MS | Purification and quantification of this compound and related drimane sesquiterpenoids. mdpi.commdpi.com |
| Preparative HPLC | C18 | Acetonitrile/Water | UV | Isolation of milligram quantities of pure this compound for structural analysis. mdpi.com |
Spectroscopic Identification and Characterization Methods
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. mdpi.comwikipedia.org The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. chemistrystudent.comopen.edu The resulting IR spectrum shows absorption bands that can be attributed to functional groups such as hydroxyl (-OH) and alkyl (C-H) groups, which are characteristic of this compound's structure.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.comwikipedia.org While this compound itself may not have a strong chromophore for UV-Vis absorption, this technique can be useful in combination with HPLC for detection purposes, especially if derivatization is performed. wikipedia.orgmdpi.com The presence of certain functional groups can give rise to characteristic absorption maxima. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules like this compound. wikipedia.orgebsco.com This technique is based on the magnetic properties of atomic nuclei. libretexts.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the number and chemical environment of hydrogen and carbon atoms in the molecule. researchgate.net
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. wikipedia.orgresearchgate.net These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assembly of the molecular skeleton. The relative and absolute configurations of this compound have been determined using NMR methods, including Nuclear Overhauser Effect (NOE) experiments and comparative analyses of computed and experimental chemical shifts. acs.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. scirp.org High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a very accurate mass measurement, which allows for the determination of the molecular formula. mdpi.comthermofisher.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by showing how the molecule breaks apart. nih.gov
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| IR Spectroscopy | Presence of functional groups. wikipedia.org | Identifies hydroxyl (-OH) and other characteristic functional groups. scispace.com |
| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores. technologynetworks.com | Used in detection for HPLC analysis. wikipedia.org |
| ¹H NMR Spectroscopy | Number and environment of protons. wikipedia.org | Provides chemical shifts and coupling constants for all hydrogen atoms. researchgate.net |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms. wikipedia.org | Determines the carbon skeleton of the molecule. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). wikipedia.org | Establishes the complete structural framework of this compound. acs.orgresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. thermofisher.com | Confirms the molecular formula of this compound. mdpi.com |
Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound at very low concentrations, or "trace analysis," often requires more advanced and sensitive analytical methods. These techniques are particularly important in metabolic studies or when analyzing samples from complex biological matrices.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for trace analysis. jci.orgresearchgate.net This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. researchgate.net By using multiple reaction monitoring (MRM) mode, the instrument can be set to detect specific precursor-to-product ion transitions unique to this compound, which significantly reduces background noise and enhances sensitivity, allowing for quantification at picogram levels. ijbio.com
Furthermore, advancements in analytical instrumentation, such as the use of ultra-high-performance liquid chromatography (UHPLC), can provide even faster analysis times and improved resolution compared to conventional HPLC. shimadzu.com When combined with high-resolution mass spectrometry, UHPLC-HRMS offers a powerful platform for both the targeted and untargeted analysis of this compound and its metabolites in complex samples. thermofisher.com
Derivatives and Structure Activity Relationship Studies of Albrassitriol
Synthesis of Novel Albrassitriol Derivatives with Modified Functional Groups
The synthesis of novel this compound derivatives has been a key area of research, with a focus on modifying the inherent functional groups to study their impact on biological activity. The primary approaches involve the oxidation and reduction of the hydroxyl and carbonyl groups present in the molecule and its precursors.
A notable synthesis of (-)-Albrassitriol and its epimer, (-)-6-epi-albrassitriol, starts from the readily available labdane (B1241275) diterpenoid, (+)-larixol. acs.org This process involves several key transformations, including the photochemical degradation of a 14,15-bisnorlab-7-ene-6,13-dione intermediate to yield drim-7,9(11)-diene-6-one. acs.org Subsequent treatment with osmium tetroxide (OsO₄) selectively forms drim-7-ene-9α,11-diol-6-one. acs.org The final step involves the reduction of the C6-carbonyl group using lithium aluminium hydride (LiAlH₄), which affords both (-)-Albrassitriol and (-)-6-epi-albrassitriol. acs.org
Another efficient synthetic route utilizes (+)-sclareolide as the starting material. researchgate.net This pathway involves the regioselective conversion of an aldehyde alcohol intermediate to an alkene. researchgate.net A key step in this synthesis is the introduction of hydroxyl groups. For instance, oxidation of an alkene intermediate with m-chloroperoxybenzoic acid (mCPBA) yields an epoxide, which then undergoes a ring-opening rearrangement to produce an allyl alcohol. researchgate.net This demonstrates a method for the selective introduction of a hydroxyl group, a crucial modification for studying SAR.
The table below summarizes the key reactions and intermediates in the synthesis of this compound and its derivatives, highlighting the modification of functional groups.
| Starting Material | Key Intermediate(s) | Key Reaction(s) | Final Product(s) |
| (+)-Larixol | 14,15-bisnorlab-7-ene-6,13-dione, Drim-7,9(11)-diene-6-one, Drim-7-ene-9α,11-diol-6-one | Photochemical degradation (Norrish type II), Oxidation (OsO₄), Reduction (LiAlH₄) | (-)-Albrassitriol, (-)-6-epi-albrassitriol |
| (+)-Sclareolide | Aldehyde alcohol, Alkene, Epoxide, Allyl alcohol | Dehydration, Epoxidation (mCPBA), Epoxide ring-opening | (-)-Albrassitriol |
These synthetic strategies provide access to a range of this compound derivatives with modified functional groups, which are essential for detailed structure-activity relationship studies.
Development of Terpene-Heterocyclic Molecular Hybrids
A promising and innovative strategy in medicinal chemistry is the creation of molecular hybrids, which involves covalently linking two or more pharmacophores to generate a single molecule with potentially enhanced or novel biological activities. nih.govresearchgate.net In the context of this compound and related terpenoids, this has led to the development of terpene-heterocyclic molecular hybrids. anacec.md
This approach aims to combine the structural features of the terpene scaffold, which often contributes to lipophilicity and membrane permeability, with the diverse biological activities associated with heterocyclic rings. anacec.mdnih.gov While the direct synthesis of an this compound-heterocyclic hybrid has not been explicitly reported in the provided search results, the concept has been successfully applied to related terpene precursors. For instance, norlabdane heterocyclic hybrids have been synthesized from (-)-sclareol, a known starting material for the synthesis of this compound. researchgate.net
The general strategy for creating these hybrids involves the chemical modification of the terpene core to introduce a reactive handle, which can then be coupled with a heterocyclic moiety. anacec.md This new direction in organic synthesis holds significant potential for the development of novel therapeutic agents based on the this compound scaffold. anacec.md
Advanced Derivatization Strategies (e.g., Photooxidative Dehydrogenation, Cycloaddition of Singlet Oxygen)
To access more complex and functionally diverse this compound derivatives, researchers have employed advanced derivatization strategies. These methods often involve photochemical reactions and cycloadditions, which can introduce multiple functional groups or create new ring systems in a single step.
A significant example is the use of a [4 + 2] cycloaddition reaction of singlet oxygen. researchgate.net This reaction has been successfully used in the synthesis of (-)-Albrassitriol to introduce two hydroxyl groups with specific stereochemistry in a controlled manner. researchgate.net This powerful strategy allows for the efficient construction of the polyhydroxylated core of this compound.
Photochemical reactions, such as the Norrish type II degradation, have also been pivotal in the synthesis of this compound. acs.org This reaction is used to cleave the side chain of a labdane precursor to form the characteristic drimane (B1240787) skeleton. ichem.md Photooxidative dehydrogenation, although not detailed specifically for this compound in the provided results, represents another potential advanced strategy for introducing unsaturation into the molecule, which can significantly alter its biological properties.
The table below highlights these advanced derivatization strategies and their application in the synthesis of this compound and related compounds.
| Advanced Strategy | Description | Application in this compound Synthesis |
| [4 + 2] Cycloaddition of Singlet Oxygen | A reaction between a conjugated diene and singlet oxygen to form a cyclic peroxide, which can be further reduced to a diol. | Introduction of two hydroxyl groups with controlled stereochemistry. researchgate.net |
| Norrish Type II Photochemical Degradation | An intramolecular hydrogen abstraction by an excited carbonyl group, leading to cleavage of the side chain. | Conversion of a labdane precursor to the drimane skeleton. acs.orgichem.md |
These advanced synthetic methods are instrumental in expanding the chemical space around the this compound scaffold, providing a wider array of derivatives for biological screening.
Structure-Activity Relationship (SAR) Studies for Molecular Mechanisms
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, SAR studies aim to identify the key structural features responsible for their biological effects, which can guide the design of more potent and selective compounds.
While a comprehensive SAR study on a broad range of this compound derivatives for a single biological activity is not extensively detailed in the provided search results, insights can be gleaned from studies on related drimane-type sesquiterpenes. For example, the biological evaluation of synthesized elegansin D analogues, which share the drimane skeleton with this compound, has been conducted to assess their anticancer activity. acs.org Such studies help in understanding the importance of specific functional groups and their stereochemistry for a particular biological outcome.
The general approach to SAR studies involves synthesizing a series of derivatives with systematic modifications and evaluating their biological activity. For instance, in the development of antifungal agents, SAR studies have shown that the presence and position of certain substituents on a core scaffold can dramatically influence antifungal potency. nih.govmdpi.com A hypothetical SAR study on this compound derivatives for antifungal activity might involve the following modifications:
Modification of Hydroxyl Groups: Esterification, etherification, or removal of the hydroxyl groups at C-6, C-9, and C-11 to determine their role in target binding or solubility.
Introduction of New Functional Groups: Addition of halogen atoms, nitro groups, or other functionalities to explore their impact on electronic properties and activity.
The results of such studies are typically compiled into a table to visualize the relationship between structural changes and biological activity, as exemplified below in a hypothetical SAR table for antifungal activity.
| Compound | Modification | Antifungal Activity (MIC µg/mL) |
| (-)-Albrassitriol | Parent Compound | X |
| Derivative 1 | Acetylation of C-6 OH | Y |
| Derivative 2 | Removal of C-11 OH | Z |
| Derivative 3 | Introduction of a double bond at C-7 | A |
By systematically analyzing the data from such studies, researchers can build a model of the pharmacophore—the essential structural features required for biological activity—which is a critical step in the drug discovery and development process.
Q & A
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., heat transfer, mixing efficiency). Use process analytical technology (PAT) for real-time monitoring. Pilot-scale reactors with controlled parameters (pressure, agitation) mitigate scalability issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
